molecular formula C19H13BrF2N2O2 B2516996 N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005297-60-8

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2516996
CAS No.: 1005297-60-8
M. Wt: 419.226
InChI Key: ANZSFKDMPDGKOJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-fluoroaniline with 3-fluorobenzyl bromide under basic conditions to form the intermediate. This intermediate is then subjected to cyclization and subsequent reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits unique properties due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. Its specific structural configuration also allows for selective interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2/c20-13-6-7-17(16(22)10-13)23-18(25)15-5-2-8-24(19(15)26)11-12-3-1-4-14(21)9-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZSFKDMPDGKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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